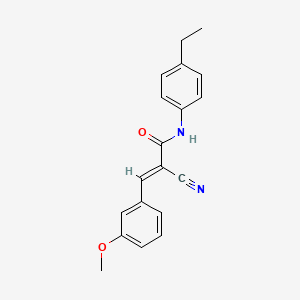
(2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, features a cyano group, an ethyl-substituted phenyl group, and a methoxy-substituted phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenylamine, 3-methoxybenzaldehyde, and cyanoacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 4-ethylphenylamine and 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form an imine intermediate.
Knoevenagel Condensation: The imine intermediate then undergoes a Knoevenagel condensation with cyanoacetic acid in the presence of a base, such as sodium ethoxide, to form the desired acrylamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its activity against certain diseases or conditions, such as cancer or inflammation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s cyano group and aromatic rings allow it to form stable interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-N-(4-methylphenyl)-3-(3-methoxyphenyl)acrylamide
- (2E)-2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)acrylamide
- (2E)-2-cyano-N-(4-ethylphenyl)-3-(3-hydroxyphenyl)acrylamide
Uniqueness
Compared to similar compounds, (2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide stands out due to its specific substitution pattern. The presence of the ethyl group on the phenyl ring and the methoxy group on the other phenyl ring imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-7-9-17(10-8-14)21-19(22)16(13-20)11-15-5-4-6-18(12-15)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b16-11+ |
InChI Key |
KTKQXMHPUMMRQE-LFIBNONCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















